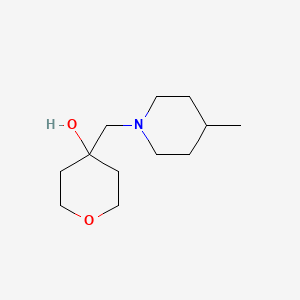
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a piperidine ring and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setting.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of fine chemicals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A related compound with a similar tetrahydropyran ring structure.
4-(4-Methylpiperidin-1-yl)aniline: Another compound with a piperidine ring, used in different contexts.
Uniqueness
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is unique due to its combined piperidine and tetrahydropyran rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-[(4-methylpiperidin-1-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H23NO2/c1-11-2-6-13(7-3-11)10-12(14)4-8-15-9-5-12/h11,14H,2-10H2,1H3 |
InChI-Schlüssel |
PRADZRBWTOZSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


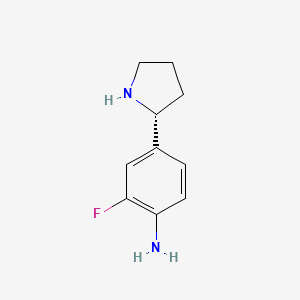
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
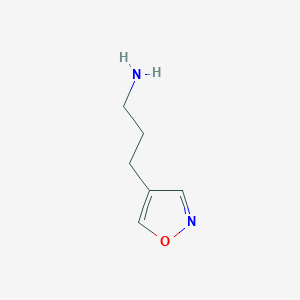
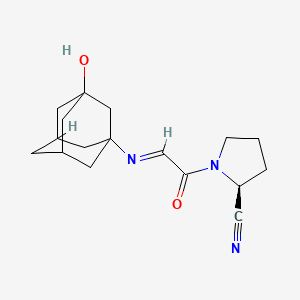
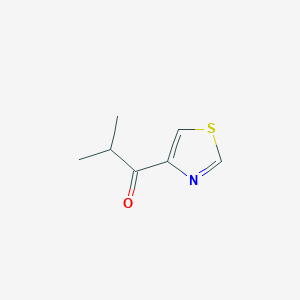



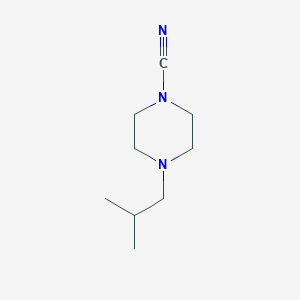
amine](/img/structure/B15276322.png)
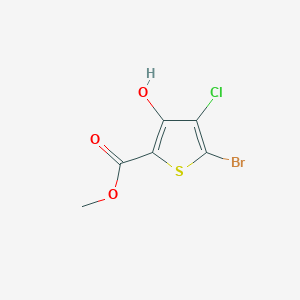
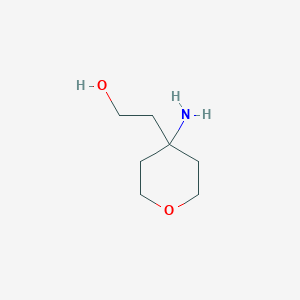
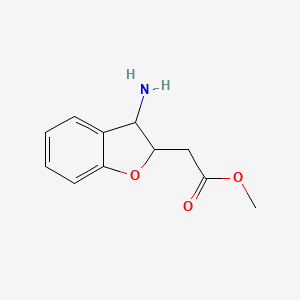
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
